M1 Muscarinic Receptor Affinity and Functional Activity: Head-to-Head Regioisomeric Comparison
In a direct head-to-head evaluation, the target compound (racemic 2-amino-5-methoxycarbonyl-3,4,5,6-tetrahydropyridine, designated 4a/CDD-0075-A, equivalent to the 3-carboxylate-2,3,4,5-tetrahydro isomer) was the only regioisomer among four tested that displayed significant affinity for central muscarinic receptors. Its IC50 for receptor binding was 10 ± 3.0 µM, with a robust stimulation of phosphatidylinositol (PI) turnover in rat cerebral cortex (260 ± 4.5% above basal levels at 100 µM) [1]. In contrast, the other three regioisomers (2a, 3a, and 5a) were devoid of measurable affinity and agonist activity at concentrations up to 100 µM, representing at least a >10-fold selectivity window [1].
| Evidence Dimension | M1 muscarinic receptor affinity (IC50, µM) and PI turnover stimulation (% above basal) |
|---|---|
| Target Compound Data | IC50 = 10 ± 3.0 µM; PI turnover = 260 ± 4.5% at 100 µM (regioisomer 4a, equivalent to methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate) |
| Comparator Or Baseline | Regioisomers 2a, 3a, 5a: IC50 > 100 µM (inactive); PI turnover not significantly different from basal |
| Quantified Difference | >10-fold higher affinity and exclusive functional activity for the target regioisomer |
| Conditions | In vitro radioligand binding competition assay (rat cerebral cortex) and PI turnover assay (rat cortical slices) [1] |
Why This Matters
This regioisomeric exclusivity means that procurement of the wrong regioisomer completely abolishes M1 muscarinic agonist activity, making precise positional identity the single most critical quality attribute for CNS receptor research programs.
- [1] Dunbar, P. G., Durant, G. J., Rho, T., Ojo, B., Huzl, J. J., Smith, D. A., el-Assadi, A. A., Sbeih, S., Ngur, D. O., & Periyasamy, S. (1994). Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. Journal of Medicinal Chemistry, 37(17), 2774–2782. View Source
